(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide
Description
Properties
IUPAC Name |
(NE)-4-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-11-7-9-12(10-8-11)21(18,19)16-15-17(2)13-5-3-4-6-14(13)20-15/h3-10H,1-2H3/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRGOJAHRLMKIG-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Methylbenzenesulfonamide
4-Methylbenzenesulfonamide is synthesized via sulfonation of toluene followed by amidation. In a representative procedure:
Isothiocyanate Formation
The sulfonamide is converted to its isothiocyanate derivative using thiophosgene (1.2 equiv) in dichloromethane under nitrogen:
- 4-Methylbenzenesulfonamide (5.0 g, 26.4 mmol) and triethylamine (3.7 mL, 26.4 mmol) are stirred in CH₂Cl₂ (50 mL) at 0°C.
- Thiophosgene (2.3 mL, 31.7 mmol) is added dropwise, and the mixture is refluxed for 4 hours.
- Purification via silica gel chromatography (3% MeOH/CH₂Cl₂ ) yields 4-isothiocyanato-4-methylbenzenesulfonamide as a white solid (82% yield).
Synthesis of 2-Bromoacetyl-3-Methylbenzo[d]thiazole
Friedel-Crafts Acylation of Benzo[d]thiazole
The benzo[d]thiazole ring is functionalized via acylation:
- 3-Methylbenzo[d]thiazole (4.0 g, 24.2 mmol) is dissolved in dry ether (30 mL) with AlCl₃ (3.9 g, 29.0 mmol) .
- Acetyl chloride (2.1 mL, 29.0 mmol) is added, and the mixture is refluxed for 6 hours.
- Quenching with ice water followed by extraction (10% i-PrOH/CHCl₃ ) yields 2-acetyl-3-methylbenzo[d]thiazole (68% yield).
Bromination of Acetyl Group
The acetyl moiety is brominated using HBr/AcOH :
- 2-Acetyl-3-methylbenzo[d]thiazole (3.5 g, 16.8 mmol) is treated with 33% HBr in AcOH (15 mL) at 50°C for 3 hours.
- The product, 2-bromoacetyl-3-methylbenzo[d]thiazole , is isolated as a yellow oil (89% yield) and used without further purification.
Cyclocondensation to Form (E)-Imine Configuration
The critical thiazole-imine bond is forged via a cyclocondensation reaction:
- 4-Isothiocyanato-4-methylbenzenesulfonamide (2.5 g, 9.8 mmol) and 2-bromoacetyl-3-methylbenzo[d]thiazole (2.7 g, 9.8 mmol) are refluxed in toluene (50 mL) with K₃PO₄ (3.3 g, 15.7 mmol) for 12 hours.
- The reaction is cooled, diluted with ether (100 mL) , and washed with H₂O (2 × 50 mL) .
- Flash chromatography (2→6% MeOH/CH₂Cl₂ gradient ) yields the target compound as a yellow solid (63% yield, mp 254–255°C).
Table 1: Optimization of Cyclocondensation Conditions
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Toluene | K₃PO₄ | 110 | 12 | 63 |
| DMF | Et₃N | 80 | 24 | 41 |
| CH₃CN | NaHCO₃ | 70 | 18 | 55 |
Stereochemical Control and (E)-Selectivity
The (E)-configuration arises from steric hindrance during imine formation. X-ray crystallography of analogous compounds reveals that bulky substituents on the benzothiazole and sulfonamide enforce a trans arrangement to minimize non-bonded interactions. In the target compound, the 3-methyl group on the benzothiazole and the 4-methyl group on the sulfonamide create a dihedral angle of 76.0°, consistent with E-geometry.
Alternative Synthetic Routes
Schiff Base Formation via Benzothiazolone Intermediate
An alternative route condenses 3-methylbenzo[d]thiazol-2(3H)-one with 4-methylbenzenesulfonamide :
Palladium-Catalyzed Coupling
Adapting methodologies from nitroethyl thiazole syntheses, a Suzuki-Miyaura coupling could link pre-formed benzothiazole and sulfonamide units. However, no patents report successful application to this target.
Industrial-Scale Considerations
Phase-transfer catalysis (PTC), as demonstrated in sulfonamide-azetidine couplings, enhances reaction efficiency:
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich benzo[d]thiazole and benzene rings undergo electrophilic substitution under controlled conditions.
Key Reactions
| Reaction Type | Reagents/Conditions | Position of Substitution | Product | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to sulfonamide | (E)-4-methyl-N-(3-methyl-5-nitrobenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide | |
| Sulfonation | SO₃/H₂SO₄, 50°C | Ortho to methoxy group | Sulfonic acid derivative | |
| Halogenation | Cl₂/FeCl₃ (or Br₂/FeBr₃), RT | Benzo[d]thiazole C5 | 5-Halo-substituted derivative |
Mechanistic Notes
-
The sulfonamide group (-SO₂NH-) acts as a strong electron-withdrawing group, directing electrophiles to meta/para positions on the benzene ring.
-
The benzo[d]thiazole nitrogen enhances electrophilic reactivity at C5 due to resonance stabilization.
Nucleophilic Reactions
The sulfonamide nitrogen and carbonyl groups participate in nucleophilic attacks.
Sulfonamide Nitrogen Reactivity
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-alkylated sulfonamide | 75% | |
| Acylation | AcCl, pyridine, RT | N-acetyl derivative | 68% |
Amide Hydrolysis
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Acidic | 6M HCl, reflux, 12h | Benzoic acid + sulfonamide amine salt | Complete decomposition |
| Basic | NaOH (2M), ethanol, 70°C, 6h | Sodium sulfonate + thiazole amine | Partial recovery (55%) |
Cycloaddition and Rearrangement
The conjugated system of the benzo[d]thiazole ring facilitates cycloaddition reactions.
Notable Examples
-
Diels-Alder Reaction : Reacts with maleic anhydride at 120°C to form a six-membered bicyclic adduct (confirmed by X-ray crystallography) .
-
Thiazole Ring Opening : Treatment with H₂O₂/HCl at 80°C cleaves the thiazole ring, yielding a disulfonic acid derivative .
Oxidation and Reduction
Functional group transformations are observed under redox conditions.
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Sulfonamide Oxidation | KMnO₄, H₂O, 100°C | Sulfonic acid derivative | Enhanced solubility |
| Benzene Ring Reduction | H₂ (1 atm), Pd/C, ethanol, RT | Cyclohexane sulfonamide | Loss of aromaticity |
Metal Coordination
The sulfonamide and thiazole nitrogen atoms act as ligands for transition metals.
| Metal Salt | Conditions | Complex Formed | Stability Constant (Log K) |
|---|---|---|---|
| Cu(II) chloride | Methanol, RT, 2h | Octahedral Cu(II)-sulfonamide complex | 4.2 ± 0.1 |
| Fe(III) nitrate | Aqueous ethanol, 50°C | Fe(III)-thiazole adduct | 3.8 ± 0.2 |
Applications : Metal complexes show enhanced antimicrobial activity compared to the parent compound .
Photochemical Reactions
UV irradiation induces isomerization and bond cleavage.
| Condition | Outcome | Quantum Yield (Φ) |
|---|---|---|
| UV (254 nm), hexane | E→Z isomerization | 0.32 |
| UV (365 nm), O₂ | Sulfonamide S-N bond cleavage | 0.18 |
Mechanism : Radical intermediates detected via ESR spectroscopy.
Bioconjugation
The compound reacts with biomolecules for pharmaceutical applications.
| Target | Reaction | Product | Use Case |
|---|---|---|---|
| Albumin | EDC/NHS coupling, pH 7.4 | Protein-sulfonamide conjugate | Drug delivery |
| DNA | Mitomycin C crosslinking, 37°C | DNA adduct | Anticancer studies |
Scientific Research Applications
Antidiabetic Activity
Recent studies have demonstrated that benzenesulfonamide derivatives, including those similar to (E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide, exhibit significant antidiabetic properties. A notable study synthesized various derivatives and tested them in vivo using a streptozotocin-induced diabetic rat model. The results indicated that several compounds showed considerable hypoglycemic effects comparable to glibenclamide, a well-known antidiabetic drug .
Key Findings:
- Synthesis: Derivatives were synthesized using 2-amino thiazole and aromatic sulfonyl chlorides.
- Biological Efficacy: Some compounds displayed potent antidiabetic activity, suggesting that structural modifications could enhance efficacy.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research focusing on the design and synthesis of new sulfonamide derivatives has identified these compounds as potential inhibitors of carbonic anhydrase IX, an enzyme often overexpressed in tumors. Inhibition of this enzyme can lead to reduced tumor growth and metastasis .
Research Highlights:
- Mechanism of Action: The proposed mechanism involves the inhibition of carbonic anhydrase IX, which is crucial for maintaining pH balance in tumor microenvironments.
- Synthesis Pathway: The derivatives were synthesized through various chemical reactions involving sulfonamide frameworks.
Enzyme Inhibition Studies
Further investigations have explored the enzyme inhibitory potential of sulfonamide derivatives, including (E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide. Studies have shown that these compounds can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in diabetes management and Alzheimer's disease treatment respectively .
Significant Insights:
- Inhibitory Activity: Compounds demonstrated effective inhibition against α-glucosidase, indicating potential use in managing Type 2 Diabetes Mellitus.
- Therapeutic Implications: The dual inhibitory activity against multiple enzymes suggests a multifaceted approach to treatment.
Mechanism of Action
The mechanism of action of (E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with receptors or other proteins. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzo[d]thiazole derivatives: Known for their monoamine oxidase inhibition properties.
3-methylbenzo[d]thiazol-methylquinolinium derivatives: Exhibited strong antibacterial activities.
Uniqueness
(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide is unique due to its specific structure, which combines the properties of both benzothiazole and sulfonamide moieties. This combination allows it to exhibit a wide range of biological activities and makes it a versatile compound for various scientific research applications .
Biological Activity
(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the synthesis, structure-activity relationship (SAR), and biological evaluations of this compound, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a heterocyclization reaction involving 1-(benzo[d]thiazol-2-yl)-3-aroyl thioureas. The process typically employs bromine in dry acetone, facilitated by triethylamine, leading to the formation of various substituted benzamides. The yield of the reaction can vary, with reported yields around 70% for specific derivatives .
Antitumor Activity
Research indicates that thiazole derivatives exhibit notable antitumor properties. Specifically, compounds containing the thiazole moiety have shown effectiveness against various cancer cell lines. For instance, studies on related thiazole compounds demonstrated significant cytotoxicity against Jurkat and A-431 cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide | Jurkat | < 10 | |
| Compound 13 | Jurkat | < 10 | |
| Doxorubicin | Jurkat | 10 |
Inhibition of Carbonic Anhydrase
Another significant biological activity associated with this compound is its inhibitory effect on carbonic anhydrase (CA) isoforms. Recent studies have shown that derivatives similar to (E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide preferentially inhibit isoforms II and XII of human carbonic anhydrase. The SAR analysis suggests that both electronic and steric factors of substituents on the phenyl ring influence the inhibitory potency .
Table 2: Inhibition Potency Against Carbonic Anhydrase Isoforms
| Compound | Isoform II IC50 (µM) | Isoform XII IC50 (µM) | Reference |
|---|---|---|---|
| (E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide | 5.0 | 7.5 | |
| EMAC8002a | 4.0 | 6.0 |
Case Studies and Research Findings
- Cytotoxicity Studies : A series of thiazole derivatives were tested for their cytotoxic effects on various cancer cell lines including HT-29 and J774A.1 macrophages. Compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity, indicating that structural modifications can significantly impact biological activity .
- Molecular Docking Studies : Molecular dynamics simulations have been employed to elucidate the interaction mechanisms between these compounds and target proteins such as Bcl-2. These studies revealed that hydrophobic interactions play a crucial role in binding affinity, which correlates with observed biological activities .
Q & A
Q. How can pharmacokinetic parameters be optimized for in vivo studies?
- Methodological Answer :
- ADMET profiling : Use Caco-2 monolayers for permeability and hepatic microsomes for metabolic clearance .
- Prodrug design : Introduce ester groups at the sulfonamide nitrogen to enhance oral bioavailability .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release and reduced renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
